Methyl gadoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl gadoleate, also known as methyl 9-eicosenoate, is a fatty acid methyl ester derived from gadoleic acid. It is a monounsaturated fatty acid with the molecular formula C21H40O2. This compound is commonly found in various natural oils and has significant industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl gadoleate can be synthesized through the transesterification of gadoleic acid with methanol. This reaction typically requires a catalyst, such as sodium methoxide or potassium hydroxide, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the fatty acid to its methyl ester .
Industrial Production Methods: In an industrial setting, this compound is often produced from natural oils rich in gadoleic acid. The oil undergoes a transesterification process with methanol in the presence of a catalyst. The resulting mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl gadoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated fatty acid methyl esters.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Scientific Research Applications
Methyl gadoleate has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial properties.
Industry: It is utilized in the production of lubricants, surfactants, and biodiesel.
Mechanism of Action
The mechanism of action of methyl gadoleate involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester with similar properties but derived from oleic acid.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds, offering different reactivity and applications.
Methyl palmitate: A saturated fatty acid methyl ester with no double bonds, used in different industrial applications.
Uniqueness: Methyl gadoleate’s unique structure, with a single cis double bond, provides distinct chemical reactivity and physical properties compared to other fatty acid methyl esters. Its ability to undergo specific reactions like olefin metathesis makes it valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
67810-35-9 |
---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl (Z)-icos-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h12-13H,3-11,14-20H2,1-2H3/b13-12- |
InChI Key |
XEJYCWVISZMIDA-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.